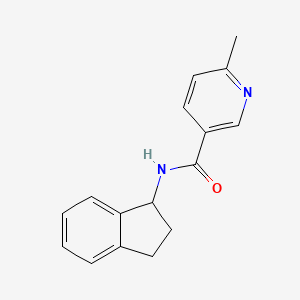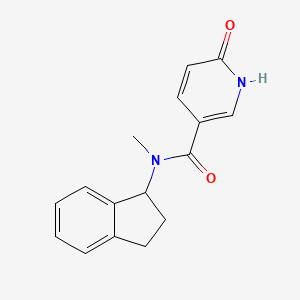![molecular formula C17H18N6S2 B7458133 1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as MBMT and is a member of the benzimidazole family of compounds. MBMT has been extensively studied for its unique properties and potential uses in various fields of research.
作用機序
The mechanism of action of MBMT is not yet fully understood. However, studies have shown that MBMT inhibits the activity of tubulin, a protein that is essential for cell division. This inhibition leads to the disruption of the microtubule network, which is necessary for proper cell division. Additionally, MBMT has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MBMT has been shown to have various biochemical and physiological effects. Studies have shown that MBMT can induce apoptosis in cancer cells, inhibit the activity of tubulin, and induce oxidative stress. Additionally, MBMT has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using MBMT in lab experiments is its potent antiproliferative effects on cancer cells. Additionally, MBMT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using MBMT in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on MBMT. One potential area of interest is the development of more efficient synthesis methods for MBMT. Additionally, further studies are needed to fully understand the mechanism of action of MBMT. Furthermore, studies are needed to determine the potential applications of MBMT in other areas of research, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, MBMT is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. MBMT has been extensively studied for its unique properties and potential uses in cancer therapy. While there are still many unanswered questions regarding the mechanism of action of MBMT, its potent antiproliferative effects on cancer cells make it a promising candidate for further research.
合成法
The synthesis of MBMT involves the reaction of 2-aminobenzimidazole with 4-(methylcarbamothioylamino)benzene-1-sulfonyl chloride followed by the reaction of the resulting intermediate with 4-(2-methylthiophenyl)-3-buten-2-one. The final product is obtained after purification and isolation steps.
科学的研究の応用
MBMT has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a potential anticancer agent. Studies have shown that MBMT has potent antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, MBMT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S2/c1-18-16(24)20-11-5-3-10(4-6-11)15-22-13-8-7-12(9-14(13)23-15)21-17(25)19-2/h3-9H,1-2H3,(H,22,23)(H2,18,20,24)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKFRWZCHYTSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)

![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)

![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)

![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)

![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
